molecular formula C16H14N2O2 B5699604 N-(2-cyanophenyl)-4-ethoxybenzamide CAS No. 333442-31-2

N-(2-cyanophenyl)-4-ethoxybenzamide

Cat. No.: B5699604
CAS No.: 333442-31-2
M. Wt: 266.29 g/mol
InChI Key: ISCMKEDQZLZCRN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 2-cyanophenyl group attached to the amide nitrogen and a 4-ethoxy substituent on the benzoyl moiety. The ethoxy group enhances solubility and bioavailability, while the ortho-cyano substituent may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-(2-cyanophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-14-9-7-12(8-10-14)16(19)18-15-6-4-3-5-13(15)11-17/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCMKEDQZLZCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355384
Record name N-(2-cyanophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333442-31-2
Record name N-(2-cyanophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4-ethoxybenzamide typically involves the reaction of 2-cyanobenzoic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control the reaction parameters, ensuring consistent product quality and yield. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-cyanophenyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares N-(2-cyanophenyl)-4-ethoxybenzamide with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 2-cyano, 4-ethoxy C₁₆H₁₃N₂O₂ 265.29 g/mol High solubility (ethoxy); potential steric effects (ortho-cyano)
N-(4-cyanophenyl)-4-ethoxybenzamide 4-cyano, 4-ethoxy C₁₆H₁₄N₂O₂ 266.30 g/mol Improved solubility and bioactivity vs. methoxy analogs
N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide 3-chloro, 4-cyano, 4-ethoxy C₁₆H₁₂ClN₂O₂ 299.73 g/mol Enhanced binding affinity (Cl, CN); ethoxy boosts bioavailability
4-acetyl-N-(2-cyanophenyl)benzamide 2-cyano, 4-acetyl C₁₆H₁₂N₂O₂ 264.28 g/mol Acetyl group alters reactivity; reduced solubility vs. ethoxy derivatives

Key Observations :

  • Ethoxy Group : Consistently improves solubility across analogs (e.g., 4-ethoxybenzamide derivatives ).
  • Substituent Position: Para-cyano (4-cyanophenyl) allows unhindered target binding, while ortho-cyano (2-cyanophenyl) may introduce steric effects .
  • Electron-Withdrawing Groups: Cyano (CN) and chloro (Cl) enhance binding affinity but may reduce metabolic stability compared to alkyl groups .

Enzyme and Receptor Interactions

  • N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide : The chloro and cyano groups synergistically increase binding specificity to enzymes like carbonic anhydrase, with the ethoxy group improving membrane permeability.
  • N-(4-cyanophenyl)-4-ethoxybenzamide : Exhibits higher inhibitory activity against tyrosine kinases compared to methoxy analogs, attributed to the ethoxy group’s optimal hydrophobicity.
  • N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide : The triazole moiety enables hydrogen bonding, enhancing interactions with receptors. This contrasts with the target compound, which lacks such polar groups.

Bioavailability and Solubility

  • Ethoxy-substituted benzamides generally show superior solubility in aqueous media compared to methoxy or acetyl derivatives .
  • Ortho-substituents (e.g., 2-cyano) may reduce oral bioavailability due to steric hindrance of absorption pathways .

Unique Features of this compound

  • Ortho-Substituent Effects: The 2-cyano group may confer selectivity for targets with sterically tolerant binding pockets, distinguishing it from para-substituted analogs .

Biological Activity

N-(2-Cyanophenyl)-4-ethoxybenzamide is a compound with significant biological activity, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological activities. The compound features a cyanophenyl group and an ethoxy substituent on the benzamide core, contributing to its unique biological properties.

Research indicates that this compound exhibits its biological activity primarily through:

  • Inhibition of Enzymes : Similar compounds have been found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to reduced cell proliferation in cancerous tissues .
  • Anticancer Activity : Studies have shown that benzamide derivatives can induce apoptosis in cancer cells, enhancing their potential as anticancer agents. The mechanism often involves the downregulation of key proteins involved in cell survival pathways .

Antitumor Effects

A case study involving related benzamide derivatives demonstrated significant antitumor effects. For example, compounds structurally similar to this compound were shown to inhibit cancer cell growth in vitro. The efficacy was measured through various assays, including:

  • Cell Viability Assays : These assays assess the ability of compounds to reduce the viability of cancer cells.
  • Apoptosis Assays : Flow cytometry was used to evaluate the induction of apoptosis in treated cells.
StudyCompoundIC50 (µM)Mechanism
Benzamide Derivative A5.0DHFR Inhibition
Benzamide Derivative B3.5Apoptosis Induction

Case Studies

  • Study on Dihydrofolate Reductase Inhibition : A study revealed that this compound could potentially inhibit DHFR, leading to decreased levels of NADPH and destabilization of DHFR protein .
  • Anticancer Activity Assessment : Another investigation highlighted that related compounds led to significant reductions in tumor size in xenograft models, showcasing their potential as effective therapeutic agents against various cancers .

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